2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE
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Overview
Description
2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a brominated phenoxy group, a pyrazole ring, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3-methylphenylhydrazine with an appropriate diketone under acidic conditions.
Bromination: The phenoxy group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Coupling Reaction: The brominated phenoxy group is then coupled with the pyrazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amidation: The final step involves the amidation of the coupled product with 2-methoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE: is similar to other brominated phenoxy compounds and pyrazole derivatives.
Uniqueness
Structural Uniqueness: The combination of a brominated phenoxy group, a pyrazole ring, and a methoxyphenylacetamide moiety makes this compound unique.
Functional Uniqueness:
Properties
Molecular Formula |
C27H24BrN3O4 |
---|---|
Molecular Weight |
534.4g/mol |
IUPAC Name |
2-[4-bromo-2-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]phenoxy]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H24BrN3O4/c1-17-7-6-8-21(13-17)31-27(33)22(18(2)30-31)15-19-14-20(28)11-12-24(19)35-16-26(32)29-23-9-4-5-10-25(23)34-3/h4-15H,16H2,1-3H3,(H,29,32)/b22-15- |
InChI Key |
SUVLKXMTQVIRCR-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4OC)/C(=N2)C |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4OC)C(=N2)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4OC)C(=N2)C |
Origin of Product |
United States |
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